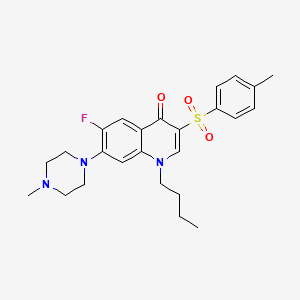

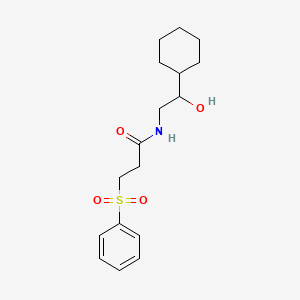

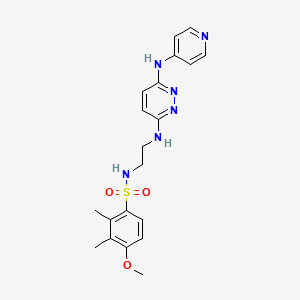

![molecular formula C17H18F2N6O3S B3007081 N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)-3-(2,6-二氟苯磺酰氨基)丙酰胺 CAS No. 2034325-08-9](/img/structure/B3007081.png)

N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)-3-(2,6-二氟苯磺酰氨基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives typically involves cyclization reactions. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of a thiosemicarbazide precursor in the presence of a nickel(II) nitrate catalyst . This suggests that the synthesis of the compound might also involve similar cyclization steps, possibly using a propyl-linked precursor with a difluorophenylsulfonamide moiety.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of hydrogen bonding and π-stacking interactions, which can influence the crystal packing and overall stability of the compound. For example, the crystal structure of a related compound showed molecules forming inversion dimers via pairs of N—H⋯N hydrogen bonds, which are packed into layers by π-stacking interactions . These structural features are likely to be relevant to the compound , affecting its molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Triazolopyrimidine derivatives can participate in various chemical reactions, often serving as key intermediates or final products with potential antimicrobial activity. The reaction of hydrazonoyl halides with different pyrimidine-2-thiones led to the synthesis of new triazolopyrimidine derivatives, which were confirmed by elemental and spectral analysis . This indicates that the compound may also be amenable to reactions with hydrazonoyl halides or similar electrophiles, potentially leading to a diverse array of products with biological relevance.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives can be influenced by their solvation state and the presence of different functional groups. For instance, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was reported in two different solvate forms, which exhibited distinct supramolecular architectures due to varying hydrogen-bonding interactions . This suggests that the solvation state and the specific substituents on the triazolopyrimidine core of the compound could significantly affect its solubility, melting point, and other physicochemical properties.

科学研究应用

除草剂应用

该化合物已被确定为一种潜在的除草剂。例如,它的衍生物显示出显着的除草活性。Bell 等人 (2006) 讨论了一种合成磺酰胺除草剂吡氧草胺的合成路线,其中包括一个三唑环的形成,突出了这些化合物的除草潜力 (Bell 等,2006)。类似地,Ren 等人 (2000) 描述了三唑并嘧啶磺酰胺的合成及其除草活性,强调了该化合物在农业化学中的相关性 (Ren 等,2000)。

抗菌和抗癌特性

该化合物及其衍生物已在抗菌和抗癌应用中显示出潜力。例如,Lahmidi 等人 (2019) 合成了一种新的衍生物并评估了其抗菌活性,显示出对几种菌株的有效性 (Lahmidi 等,2019)。Ivachtchenko 等人 (2010) 制备了具有显着 5-HT6 受体结合亲和力的衍生物,表明在治疗应用中具有潜在用途 (Ivachtchenko 等,2010)。

合成和结构表征

研究还集中在该化合物的合成和结构表征上。Kolosov 等人 (2015) 从事三唑并嘧啶-6-磺酰胺的衍生物合成,由于其生物特性而受到关注 (Kolosov 等,2015)。Hu 等人 (2005) 分析了相关化合物的晶体结构,提供了对其分子结构的见解 (Hu 等,2005)。

杀虫应用

该化合物已被探索用于杀虫剂特性。Soliman 等人 (2020) 合成了带有磺酰胺类噻唑部分的衍生物,显示出对某些昆虫的有效毒性作用 (Soliman 等,2020)。

属性

IUPAC Name |

3-[(2,6-difluorophenyl)sulfonylamino]-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N6O3S/c18-13-4-1-5-14(19)16(13)29(27,28)24-8-6-15(26)20-7-2-3-12-9-21-17-22-11-23-25(17)10-12/h1,4-5,9-11,24H,2-3,6-8H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBSSTYTCFCYIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)NCCC(=O)NCCCC2=CN3C(=NC=N3)N=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2,6-difluorophenylsulfonamido)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

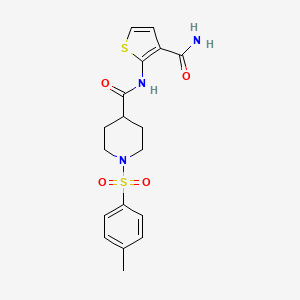

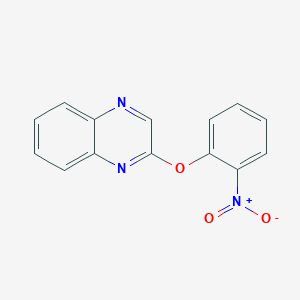

![7-Fluoro-2-methyl-3-[[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007006.png)

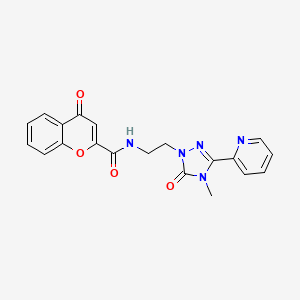

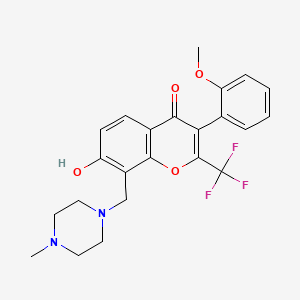

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3007014.png)

![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/no-structure.png)

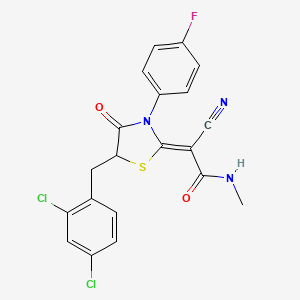

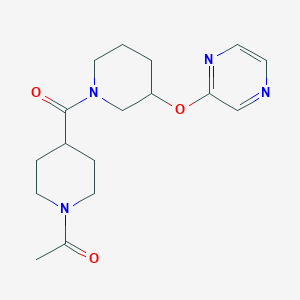

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)